molecular formula C10H15NO3 B13796930 2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine

2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine

Cat. No.: B13796930
M. Wt: 197.23 g/mol
InChI Key: IYCGJOUFIKKTLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of an ethoxy group at the second position and a methoxymethoxy group at the fourth position of the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine typically involves the reaction of 2-ethoxypyridine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Various reduced derivatives with different functional groups.

    Substitution: Substituted pyridine derivatives with different nucleophiles attached.

Scientific Research Applications

2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials due to its unique reactivity.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine involves its interaction with specific molecular targets. The ethoxy and methoxymethoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methylpyridine: Similar in structure but with a methoxy group instead of an ethoxy group.

    2-Ethoxy-4-methylpyridine: Similar but lacks the methoxymethoxy group.

    4-Methoxymethylpyridine: Similar but with different substituents.

Uniqueness

2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine is unique due to the presence of both ethoxy and methoxymethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-ethoxy-4-(methoxymethoxymethyl)pyridine

InChI

InChI=1S/C10H15NO3/c1-3-14-10-6-9(4-5-11-10)7-13-8-12-2/h4-6H,3,7-8H2,1-2H3

InChI Key

IYCGJOUFIKKTLS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=CC(=C1)COCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.